molecular formula C9H13NO2 B2511446 Methyl 1-propylpyrrole-2-carboxylate CAS No. 70696-64-9

Methyl 1-propylpyrrole-2-carboxylate

Cat. No.: B2511446
CAS No.: 70696-64-9
M. Wt: 167.208
InChI Key: UIJLZYYUXCXFCL-UHFFFAOYSA-N
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Description

Methyl 1-propylpyrrole-2-carboxylate is an organic compound with the molecular formula C9H13NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrrole ring substituted with a methyl ester group at the second position and a propyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-propylpyrrole-2-carboxylate typically involves the reaction of 1-propylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows: [ \text{1-propylpyrrole} + \text{methyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-propylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-propylpyrrole-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to

Biological Activity

Methyl 1-propylpyrrole-2-carboxylate is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered ring containing nitrogen. The presence of the carboxylate group significantly influences its biological activity. The molecular formula is C9H11NO2C_9H_{11}NO_2, and its structure can be represented as follows:

Structure C9H11NO2\text{Structure }\text{C}_9\text{H}_{11}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a study on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring could enhance anti-TB activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as <0.016μg/mL<0.016\,\mu g/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL\mu g/mL)Cytotoxicity (IC50) (μg/mL\mu g/mL)
This compoundTBDTBD
Pyrrole-2-carboxamide 32< 0.016> 64
Pyrrole-2-carboxamide 5TBDTBD

The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific molecular targets involved in bacterial cell wall synthesis. Studies have shown that related compounds inhibit mycolic acid biosynthesis in M. tuberculosis, which is essential for bacterial survival .

Case Study: Anti-Tuberculosis Efficacy

In a controlled study, this compound was evaluated for its efficacy against drug-resistant strains of M. tuberculosis. The study involved:

  • Objective : To assess the compound's effectiveness in inhibiting the growth of resistant strains.
  • Methodology : The compound was tested using standard microbiological techniques to determine MIC values.
  • Results : Preliminary results indicated promising antibacterial activity, warranting further investigation into its pharmacological properties.

Case Study: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of this compound on mammalian cell lines. The findings suggested that while exhibiting antimicrobial properties, the compound maintained low cytotoxicity levels, making it a candidate for further development in therapeutic applications.

Properties

IUPAC Name

methyl 1-propylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLZYYUXCXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9 g potassium hydroxide in 25 ml dimethylsulfoxide are added 5 g methyl pyrrole-2 carboxylate and 10 g 1-bromo-propane. After stirring for one hour, the reaction mixture is poured over 100 g crushed ice, after which the solution is extracted with ethyl ether. After drying, the solvent is evaporated under reduced pressure, to give 5 g crude methyl 1-propyl-pyrrole-2-carboxylate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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